噻烷-3-胺

描述

Synthesis Analysis

The synthesis of thietanes, including Thietan-3-amine, employs various methods such as nucleophilic thioetherifications, photochemical [2+2] cycloadditions, ring expansions, and contractions, along with nucleophilic cyclizations. These methods highlight the versatility in constructing the thietane backbone and its derivatives, providing a foundation for further functionalization towards Thietan-3-amine (Xu, 2020). Moreover, the ring expansion of thiiranes to thietanes via reactions with trimethyloxosulfonium iodide demonstrates an efficient approach to prepare thietanes from readily available thiiranes, laying the groundwork for the synthesis of Thietan-3-amine derivatives (Dong & Xu, 2017).

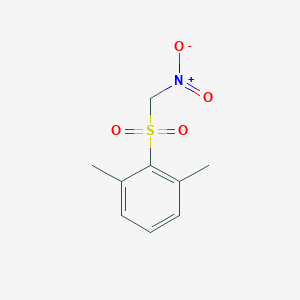

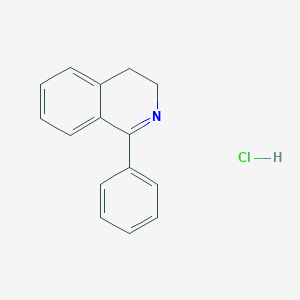

Molecular Structure Analysis

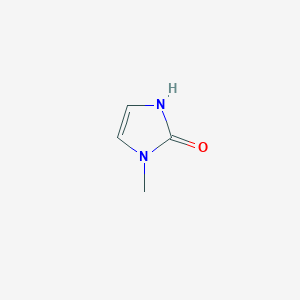

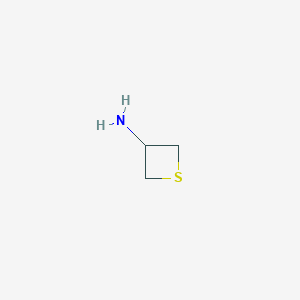

The molecular structure of thietanes, by extension Thietan-3-amine, is characterized by their four-membered cyclic framework incorporating a sulfur atom. This unique structure contributes to their distinct chemical properties and reactivity. For instance, the structure-directing effects of amines in the synthesis of thiostannates reveal the impact of molecular structure on the formation and properties of sulfur-containing compounds (Filsø et al., 2017).

Chemical Reactions and Properties

Thietan-3-amines participate in a variety of chemical reactions due to their reactive cyclic sulfur-containing structure. They undergo ring expansion, nucleophilic and electrophilic ring opening, and subsequent cyclization to generate a range of heterocyclic compounds. The reactivity of β-thiolactones and β-lactones towards ring-opening by thiols and amines showcases the comparative reactivity and potential transformations of thietane derivatives (Noel, Delpech, & Crich, 2012).

Physical Properties Analysis

The physical properties of Thietan-3-amine derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are crucial for their application in synthesis and pharmaceutical formulations. The study of thietanes and their derivatives provides insights into the influence of the four-membered ring structure on physical properties.

Chemical Properties Analysis

Thietan-3-amines exhibit unique chemical properties owing to their cyclic structure and the presence of an amine group. Their reactivity includes participation in nucleophilic substitution, electrophilic addition, and ring expansion reactions, making them valuable intermediates in organic synthesis. The ring expansion reactions of thiiranes and thietanes further elucidate their chemical versatility, providing pathways to larger heterocycles (Xu, 2015).

科学研究应用

噻烷-3-胺的合成方法

噻烷-3-胺(CAS 号:128861-76-7)属于胺类,其特征是氮原子与碳原子相连。 研究人员开发了多种合成该化合物的方法,包括还原胺化和亲核取代等经典路线,以及过渡金属催化反应和 C-H 官能化等现代方法 。这些合成策略对于以足够数量获得噻烷-3-胺以供进一步研究至关重要。

在药物化学中的作用

胺类在药物开发中起着至关重要的作用。噻烷-3-胺是设计新型药物和生物活性分子的基础。研究人员探索了其反应性以创建受体配体、酶抑制剂和抗癌剂。 该领域的持续研究旨在发现具有潜在临床影响的新治疗方案 .

材料科学应用

除了药物开发之外,噻烷-3-胺还在材料科学中得到应用。其独特的特性有助于功能材料的设计和制造:

- 催化剂:研究人员正在研究将其用作催化剂改性剂,特别是用于 CO₂ 电化学还原。 然而,从实验室规模到工业应用的扩大仍然具有挑战性 .

- 传感器和纳米材料:噻烷-3-胺有助于传感器和纳米材料的开发,在各个领域具有潜在应用 .

可持续技术和环境修复

胺化学的最新进展突出了噻烷-3-胺在可持续技术中的潜力:

总之,噻烷-3-胺的多功能性跨越了合成化学、药物应用、材料科学和可持续技术。通过利用其多样的特性,研究人员继续推进基础理解,并探索科学技术的新领域。 🌐

作用机制

Target of Action

Thietan-3-amine, also known as 3-thietanamine , is a chemical compound that has structural similarities to thiamine (vitamin B1) . Thiamine plays a key role in intracellular glucose metabolism and it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . Therefore, it is plausible that Thietan-3-amine may have similar targets and roles due to its structural similarity to thiamine.

Mode of Action

Thiamine is known to act as an antioxidant, reacting with active oxygen species and preventing lipid peroxidation . It is also involved in the degradation of α-diketone moieties of protein molecules and the inhibition of autooxidation of glycosylation products .

Biochemical Pathways

Thietan-3-amine, due to its structural similarity to thiamine, may affect similar biochemical pathways. Thiamine is involved in several key metabolic pathways, including the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and the degradation of branched-chain amino acids . It is also involved in the regulation of intracellular protein glycation .

Pharmacokinetics

It is known that thiamine, a structurally similar compound, cannot be stored in the body and once absorbed, the vitamin is concentrated in muscle tissue . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and nonsaturable passive process .

Result of Action

It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Action Environment

It is known that thiamine decomposes if heated . Therefore, it is plausible that Thietan-3-amine may also be sensitive to heat and other environmental factors.

安全和危害

Thietan-3-amine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H226, H302, H312, H314, H332, and H335 . These indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

属性

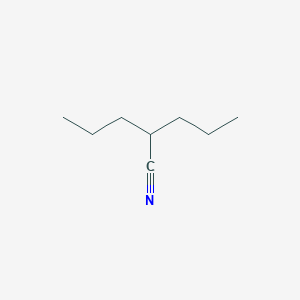

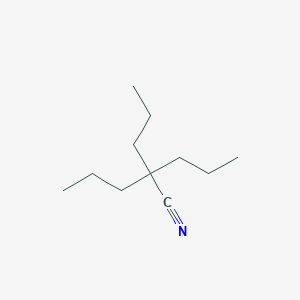

IUPAC Name |

thietan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWIATZLVXZUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561987 | |

| Record name | Thietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128861-76-7 | |

| Record name | Thietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thietan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。